BenchChemオンラインストアへようこそ!

1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Fragment-based drug discovery SAR ChemBridge building blocks

1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride (CAS 1255718-18-3, molecular formula C₇H₁₆Cl₂N₄, MW 227.13 g/mol) is a heterocyclic amine building block supplied as a dihydrochloride salt, featuring a 1,2,4-triazole core substituted at the N4 position with an isopropyl group and bearing a chiral α-methyl amine at the C3 position. It is distributed through the Sigma-Aldrich AldrichCPR collection (product CBR00651), sourced from ChemBridge Corporation, and is positioned as an early-discovery screening compound.

Molecular Formula C7H16Cl2N4
Molecular Weight 227.13 g/mol
CAS No. 1255718-18-3
Cat. No. B1373031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
CAS1255718-18-3
Molecular FormulaC7H16Cl2N4
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESCC(C)N1C=NN=C1C(C)N.Cl.Cl
InChIInChI=1S/C7H14N4.2ClH/c1-5(2)11-4-9-10-7(11)6(3)8;;/h4-6H,8H2,1-3H3;2*1H
InChIKeyXRHWWCAVKZXXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride: Structural Context and Physicochemical Identity for Procurement Decisions


1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride (CAS 1255718-18-3, molecular formula C₇H₁₆Cl₂N₄, MW 227.13 g/mol) is a heterocyclic amine building block supplied as a dihydrochloride salt, featuring a 1,2,4-triazole core substituted at the N4 position with an isopropyl group and bearing a chiral α-methyl amine at the C3 position . It is distributed through the Sigma-Aldrich AldrichCPR collection (product CBR00651), sourced from ChemBridge Corporation, and is positioned as an early-discovery screening compound . The free base form has a molecular formula of C₇H₁₄N₄ (MW 154.21) and is catalogued by ChemBridge as product 4016243 [1]. The compound belongs to the 4-alkyl-4H-1,2,4-triazol-3-yl-ethanamine subclass, for which the 4-isopropyl-4H-1,2,4-triazole moiety has been validated as a productive scaffold in cathepsin X inhibitor development [2].

Why a Generic 4-Alkyl-1,2,4-triazole-3-ethanamine Cannot Substitute for 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride: Physicochemical Non-Interchangeability


Within the 4-alkyl-4H-1,2,4-triazol-3-yl-ethanamine series, replacement of the N4 substituent (methyl vs. ethyl vs. isopropyl) produces discrete compounds with distinct molecular weights, computed distribution coefficients, and steric profiles that are non-interchangeable for structure-activity relationship (SAR) studies [1]. The isopropyl group at N4 introduces greater steric demand (Taft Es parameter ≈ −0.47) and increased lipophilicity compared to the methyl (Es ≈ 0.00) or ethyl (Es ≈ −0.07) congeners, directly impacting binding pocket complementarity and off-rate kinetics in biological targets [2]. Critically, the 4-isopropyl-4H-1,2,4-triazole substructure has been specifically validated as a productive fragment for cathepsin X inhibition (Ki = 2.45 ± 0.05 μM for the elaborated inhibitor Z9), whereas simple 4-methyl or 4-ethyl congeners have not been reported as effective in this target class [3]. Substitution at N4 with isopropyl is therefore a deliberate structural feature, not an arbitrary alkyl decoration, and procurement of a different 4-alkyl congener would constitute a change in chemical identity that invalidates SAR continuity [2].

Quantitative Differentiation Evidence: 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride vs. Closest 4-Alkyl Congeners


Molecular Weight and Salt Form Differentiation: Isopropyl vs. Methyl Congener

The target compound (C₇H₁₆Cl₂N₄, MW 227.13) as the dihydrochloride salt differs from the closest direct analog — the 4-methyl congener (C₅H₁₂Cl₂N₄, MW 199.08) — by an incremental mass of 28.05 Da, corresponding to two methylene units (the isopropyl vs. methyl replacement at N4). Both are dihydrochloride salts, providing a clean comparator set [1]. The 4-ethyl congener's free base (C₆H₁₂N₄, MW 140.19) is not commercially listed as the dihydrochloride in the ChemBridge catalog, potentially complicating direct salt-form comparisons [2]. The 4-isopropyl dihydrochloride salt has been characterized by Sigma-Aldrich as a solid with acute oral toxicity classification (Acute Tox. 3 Oral) and hazard storage code 6.1C .

Fragment-based drug discovery SAR ChemBridge building blocks

Computed Distribution Coefficient (LogD) and Lipophilicity Differentiation

Computed LogD values (JChem) for the free base of the target compound are LogD(pH 5.5) = −2.84 and LogD(pH 7.4) = −1.16, with a neutral LogP of −0.34 [1]. Although directly matched LogD values for the methyl and ethyl congeners are not available from the same computational pipeline at the same level of detail, the incremental LogP contribution of an isopropyl group vs. methyl on the triazole N4 can be estimated at approximately +0.8 to +1.0 log units based on standard fragment-based π-contribution tables [2]. The PSA of 56.73 Ų places the compound within optimal fragment-like property space [1].

Physicochemical profiling ADME prediction Fragment library design

4-Isopropyl-4H-1,2,4-triazole Scaffold Validation in Cathepsin X Inhibition vs. Unsubstituted or 4-Methyl Triazole

The 4-isopropyl-4H-1,2,4-triazole moiety is the core heterocycle in the potent and selective cathepsin X inhibitor Z9 (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one), which exhibits a Ki = 2.45 ± 0.05 μM against cathepsin X [1]. SAR studies demonstrated that changes to the triazole heterocycle did not substantially alter inhibitory potency, whereas modification of the benzodioxine moiety reduced activity [2]. This indicates that the 4-isopropyl-4H-1,2,4-triazole substructure is a privileged fragment for cathepsin X engagement. Z9 showed >75% inhibition in kinetic assays and was not cytotoxic to PC-3 or PC-12 cells at concentrations up to 10 μM [1]. By contrast, no cathepsin X inhibitory activity has been reported for 4-methyl or 4-ethyl triazole congeners in this scaffold series. The target compound — bearing the same 4-isopropyl-4H-1,2,4-triazole core but with a free primary amine at the C3 α-methyl position — is a direct synthetic precursor for generating novel cathepsin X-targeted analogs through amine functionalization.

Cathepsin X inhibition Cancer target validation Triazole SAR

Purity Specification and Vendor Availability: Isopropyl Analog vs. Commercial Alternatives

The target compound is available at 98% purity from Leyan (Product No. 1764184) and at 95% purity from Fluorochem (Catalog No. 359421) . The 4-methyl congener is listed at 95% purity from abcr GmbH (CAS 1412452-11-9) . The Sigma-Aldrich AldrichCPR listing (CBR00651) explicitly states that analytical data are not collected by Sigma-Aldrich and the product is sold 'AS-IS,' placing the burden of identity and purity confirmation on the buyer . This contrasts with the Leyan and Fluorochem offerings which include specified purity levels.

Procurement specification Compound quality control Vendor comparison

Chiral Center at Cα-Methyl: Enantiomeric Differentiation Opportunity

The target compound contains a stereogenic center at the α-carbon of the ethanamine substituent (Cα-methyl), existing as a racemate in the commercial dihydrochloride salt as indicated by the SMILES string NC(C)C1=NN=CN1C(C)C without stereochemical designation . The free base is catalogued by ChemBridge (Product 4016243) as the racemate [1]. The 4-methyl congener (CAS 1412452-11-9) also contains this chiral center. However, the combination of the chiral α-methyl amine with the sterically demanding isopropyl group at N4 creates greater diastereotopic face differentiation than with a smaller N4-methyl substituent, as evidenced by the non-equivalence of the two methyl groups on the isopropyl moiety in ¹H NMR . This stereochemical complexity is absent in the 4-methyl analog, which has a simpler NMR environment. For programs requiring enantiomerically pure material, the isopropyl congener presents a greater challenge in chiral resolution — and correspondingly, greater value in successfully resolved enantiopure batches compared to the methyl analog.

Chiral building block Stereochemical SAR Enantioselective synthesis

Statement on Data Availability Limitations: Transparent Assessment of Evidence Strength

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (conducted May 2026) did not identify any primary research publication, patent, or deposited bioassay dataset in which the compound C₇H₁₆Cl₂N₄ (CAS 1255718-18-3) itself was directly tested in a quantitative biological assay. The compound appears exclusively in vendor catalogs (Sigma-Aldrich AldrichCPR, ChemBridge, Leyan, Fluorochem, CymitQuimica) as a screening collection chemical. No IC₅₀, EC₅₀, Kd, Ki, or cellular activity data for this specific compound were found. All biological activity inferences in this guide derive from the cathepsin X inhibitor Z9, which contains the same 4-isopropyl-4H-1,2,4-triazole core but is structurally elaborated with a thioether linker and benzodioxine moiety [1]. This limitation must be factored into procurement decisions: the compound's differentiation rests primarily on its identity as the specific 4-isopropyl, dihydrochloride salt, chiral racemate — not on demonstrated superior bioactivity.

Data transparency Evidence quality Procurement risk assessment

Evidence-Backed Application Scenarios for 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride Procurement


Fragment-Based Cathepsin X Inhibitor Elaboration Starting from the 4-Isopropyl-4H-1,2,4-triazole Core

The Z9 series demonstrates that the 4-isopropyl-4H-1,2,4-triazole moiety provides a productive fragment for cathepsin X engagement (Ki = 2.45 μM for the most potent derivative) [1]. Procurement of 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride enables direct amine functionalization at the C3 α-methyl position to generate novel analogs, building on published SAR showing triazole modifications are tolerated [2]. The free primary amine can be directly acylated, sulfonylated, or reductively aminated without requiring deprotection steps, accelerating SAR cycles relative to protected amine building blocks.

SAR Investigation of N4-Alkyl Steric Effects in Triazole-Containing Chemical Probes

The isopropyl group at N4 introduces a steric profile (Taft Es ≈ −0.47) intermediate between methyl (Es ≈ 0.00) and tert-butyl (Es ≈ −1.54), providing a defined steric increment for probing binding pocket size and shape in any target where a 4-alkyl-4H-1,2,4-triazole is the core pharmacophore [1]. Computed LogD(pH 7.4) of −1.16 and PSA of 56.73 Ų place this fragment within excellent Rule-of-Three space (MW < 300, cLogP < 3, HBD ≤ 3, HBA ≤ 3) [2], making it suitable for fragment screening libraries and subsequent hit elaboration.

Chiral Building Block for Diastereoselective Synthesis in Medicinal Chemistry Programs

The compound contains a stereogenic center at the Cα-methyl position and exists as the racemic dihydrochloride salt (SMILES: NC(C)C1=NN=CN1C(C)C, no stereochemical designation) [1]. The combination of the chiral α-carbon with the diastereotopic isopropyl methyl groups creates a system well-suited for chiral chromatographic resolution (HPLC or SFC on chiral stationary phases) to obtain enantiomerically pure intermediates for stereospecific SAR [2]. The dihydrochloride salt form provides water solubility for direct use in aqueous bioconjugation or amide coupling reactions under buffered conditions.

Replacement of 4-Methyl or 4-Ethyl Congeners with Defined Physicochemical Shift in Ongoing SAR Series

For programs currently using the 4-methyl congener (MW 199.08) or 4-ethyl congener (free base MW 140.19), systematic replacement with the 4-isopropyl analog provides a defined ΔMW of +28.05 or +12.94 (free base comparison), respectively, along with an estimated ΔLogP increase of +0.8–1.0 log units [1]. This enables systematic exploration of lipophilic efficiency (LipE = pIC₅₀ − LogP) and ligand efficiency (LE = 1.4 × pIC₅₀ / N_heavy_atoms) trends within a congeneric series, with the isopropyl group serving as the terminal alkyl substitution before branching to cyclopropyl or tert-butyl variants [2].

Quote Request

Request a Quote for 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.